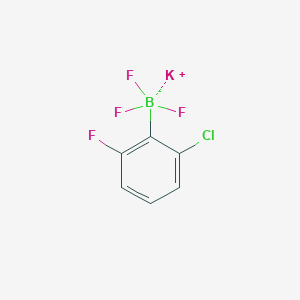
Potassium (2-chloro-6-fluorophenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-chloro-6-fluorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. It is a valuable reagent in organic synthesis due to its ability to form carbon-carbon bonds under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium (2-chloro-6-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+H2O
where R represents the 2-chloro-6-fluorophenyl group. This reaction is carried out under mild conditions and results in the formation of a stable trifluoroborate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is typically produced in crystalline form, which is stable and easy to handle .
Chemical Reactions Analysis
Types of Reactions: Potassium (2-chloro-6-fluorophenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts readily with electrophiles. The compound is also involved in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base such as potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and substituted aromatic compounds in the case of nucleophilic substitution .
Scientific Research Applications
Potassium (2-chloro-6-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium (2-chloro-6-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group, forming a palladium complex.
Transmetalation: The trifluoroborate anion transfers the nucleophilic organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
- Potassium (2-fluorophenyl)trifluoroborate
- Potassium (2-chlorophenyl)trifluoroborate
- Potassium (2-bromophenyl)trifluoroborate
Uniqueness: Potassium (2-chloro-6-fluorophenyl)trifluoroborate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions compared to other similar compounds .
Properties
Molecular Formula |
C6H3BClF4K |
|---|---|
Molecular Weight |
236.44 g/mol |
IUPAC Name |
potassium;(2-chloro-6-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF4.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 |
InChI Key |
DDAQKFRMWUWAKX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC=C1Cl)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















